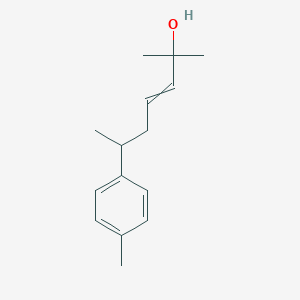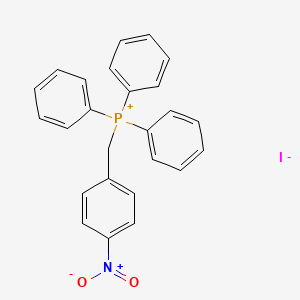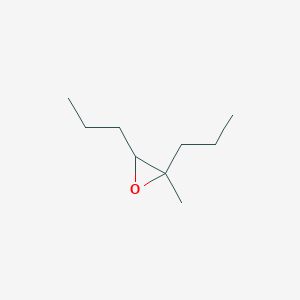
2-Methyl-2,3-dipropyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,3-dipropyloxirane is an organic compound with the molecular formula C9H18O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a methyl group and two propyl groups attached to the oxirane ring, making it a branched oxirane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dipropyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids. For instance, the reaction of 2-methyl-2,3-dipropyl-1-butene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield this compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable processes. One such method is the catalytic epoxidation of alkenes using transition metal catalysts such as titanium or molybdenum complexes. These catalysts can facilitate the epoxidation reaction under milder conditions and with higher efficiency, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2,3-dipropyloxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH3) can react with the oxirane ring.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxiranes or alcohols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,3-dipropyloxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-2,3-dipropyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, where the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2,3-dipropyloxirane can be compared with other oxiranes such as ethylene oxide and propylene oxide. While ethylene oxide and propylene oxide are simpler and more commonly used, this compound offers unique reactivity due to its branched structure. This branching can influence the compound’s physical and chemical properties, making it suitable for specific applications where other oxiranes may not be as effective.
List of Similar Compounds
- Ethylene oxide
- Propylene oxide
- 2,3-Dimethyloxirane
- 2-Ethyloxirane
Eigenschaften
CAS-Nummer |
71649-75-7 |
|---|---|
Molekularformel |
C9H18O |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
2-methyl-2,3-dipropyloxirane |
InChI |
InChI=1S/C9H18O/c1-4-6-8-9(3,10-8)7-5-2/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
WSQBMZGPQLGYDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(O1)(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


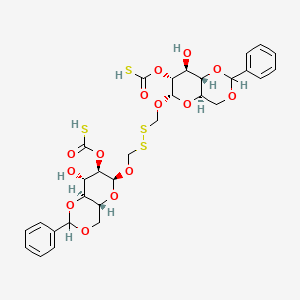
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
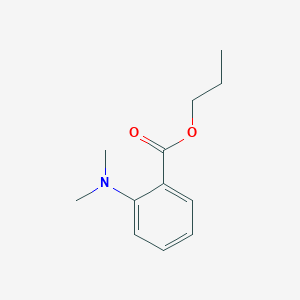
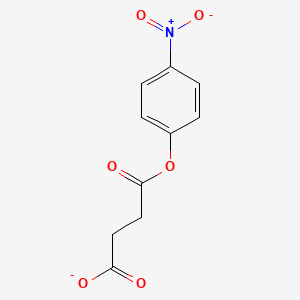
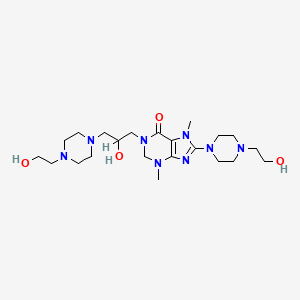
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
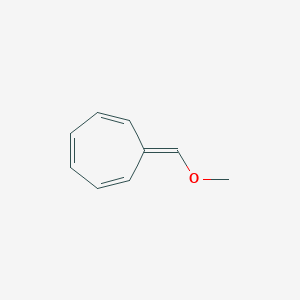
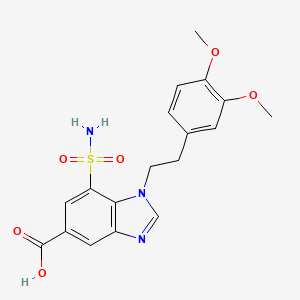
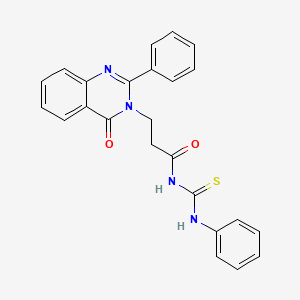
![2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B14463310.png)

